2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone
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Overview
Description
2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a cyclopropylmethyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with cyclopropylmethylamine. The process may include steps such as amination, cyclization, and hydrogenation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine derivatives .
Scientific Research Applications
2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)piperidine
- 2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one
- 2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone
Uniqueness
2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is unique due to its specific structural features, such as the presence of a cyclopropylmethyl group and a piperidine ring.
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-amino-1-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H23N3O/c13-7-12(16)15-6-2-1-3-11(15)9-14-8-10-4-5-10/h10-11,14H,1-9,13H2 |
InChI Key |
WBJCHEKIFLEWEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CNCC2CC2)C(=O)CN |
Origin of Product |
United States |
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